

Confirming the Structure of Isolated Viniferol D using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Viniferol D*

Cat. No.: *B15592546*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural confirmation of **Viniferol D**, a resveratrol trimer isolated from *Vitis vinifera*. The guide includes detailed experimental protocols and comparative data with other known stilbenoid trimers, offering a valuable resource for researchers in natural product chemistry and drug development.

Structural Elucidation and Comparative NMR Data

Viniferol D is a complex stilbenoid possessing a bicyclo[5.3.0]decane ring system. Its structural confirmation relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. The proton (^1H) and carbon-13 (^{13}C) NMR chemical shifts, along with coupling constants, provide a unique fingerprint for the molecule, allowing for its unambiguous identification and differentiation from its isomers.

Below is a comparative summary of the ^1H and ^{13}C NMR data for **Viniferol D** and two other structurally related resveratrol trimers, (+)-Ampelopsin C and (Z)-cis-Miyabenol C. All data for **Viniferol D** and Ampelopsin C were reported in acetone- d_6 , while data for (Z)-cis-Miyabenol C was also recorded in acetone- d_6 .

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)

Position	Viniferol D (400 MHz, acetone-d ₆)	(+)-Ampelopsin C (acetone-d ₆)	(Z)-cis-Miyabenol C (600 MHz, acetone-d ₆)
Ring A1			
2a, 6a	7.23 (d, J=8.8)	7.25 (d, J=8.5)	6.94 (d, 8.2)
3a, 5a	6.79 (d, J=8.8)	6.80 (d, J=8.5)	6.59 (d, 8.2)
7a	6.02 (d, J=2.9)	5.58 (d, J=12.0)	5.67 (d, 7.2)
8a	4.27 (d, J=2.9)	4.31 (d, J=12.0)	3.89 (d, 7.2)
Ring A2			
10a, 14a	6.25 (d, J=2.2)	6.25 (d, J=2.2)	5.62 (d, 2.1)
12a	6.41 (d, J=2.2)	6.42 (t, J=2.2)	5.98 (t, 2.1)
Ring B1			
2b, 6b	7.03 (d, J=8.8)	7.03 (d, J=8.5)	7.15 (d, 8.2)
3b, 5b	6.70 (d, J=8.8)	6.70 (d, J=8.5)	6.88 (d, 8.2)
7b	5.12 (br s)	5.11 (br s)	5.25 (d, 6.6)
8b	4.18 (d, J=11.7)	4.18 (d, J=11.7)	4.22 (d, 6.6)
Ring B2			
10b, 14b	6.30 (d, J=2.2)	6.30 (d, J=2.2)	-
12b	6.11 (t, J=2.2)	6.11 (t, J=2.2)	6.34 (d, 2.1)
Ring C1			
2c, 6c	6.81 (d, J=8.8)	6.81 (d, J=8.5)	7.02 (d, 8.2)
3c, 5c	6.57 (d, J=8.8)	6.57 (d, J=8.5)	6.67 (d, 8.2)
7c	4.30 (d, J=9.9)	4.30 (d, J=9.8)	6.18 (d, 12.1)
8c	2.87 (dd, J=11.7, 9.9)	2.87 (dd, J=11.7, 9.8)	5.49 (d, 12.1)
Ring C2			

10c, 14c	5.99 (s)	5.99 (s)	-
12c	-	-	6.22 (d, 2.1)

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

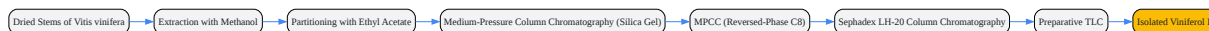
Position	Viniferol D (acetone-d ₆)	(+)-Ampelopsin C (acetone-d ₆)	(Z)-cis-Miyabenol C (151 MHz, acetone-d ₆)
Ring A1			
1a	131.0	131.0	-
2a, 6a	129.2	129.2	128.6
3a, 5a	115.5	115.5	114.9
4a	157.9	157.9	157.2
7a	91.9	91.9	90.2
8a	56.5	56.5	53.0
Ring A2			
9a	143.8	143.8	-
10a, 14a	107.0	107.0	108.7
11a	159.2	159.2	-
12a	102.1	102.1	101.6
13a	159.2	159.2	-
Ring B1			
1b	134.1	134.1	-
2b, 6b	128.8	128.8	128.3
3b, 5b	115.2	115.2	116.0
4b	157.1	157.1	157.5
7b	51.9	51.9	93.3
8b	49.9	49.9	54.2
Ring B2			
9b	127.9	127.9	-

10b, 14b	107.4	107.4	-
11b	158.9	158.9	-
12b	102.3	102.3	96.9
13b	158.9	158.9	-
Ring C1			
1c	131.8	131.8	-
2c, 6c	131.1	131.1	130.8
3c, 5c	114.8	114.8	115.5
4c	156.4	156.4	157.2
7c	47.9	47.9	130.8
8c	44.9	44.9	126.1
Ring C2			
9c	125.7	125.7	-
10c	106.6	106.6	-
11c	159.6	159.6	-
12c	102.5	102.5	96.8
13c	159.6	159.6	-
14c	106.6	106.6	108.1

Experimental Protocols

Isolation of Viniferol D

Viniferol D is typically isolated from the stems of *Vitis vinifera*. A general workflow for its isolation is as follows:



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Isolation workflow for **Viniferol D**.

NMR Spectroscopy

High-resolution NMR spectra are acquired to elucidate the structure of the isolated compound.

Instrumentation:

- NMR Spectrometer: Bruker Avance (or equivalent) operating at a proton frequency of 400-600 MHz.
- Probe: 5 mm inverse detection probe.

Sample Preparation:

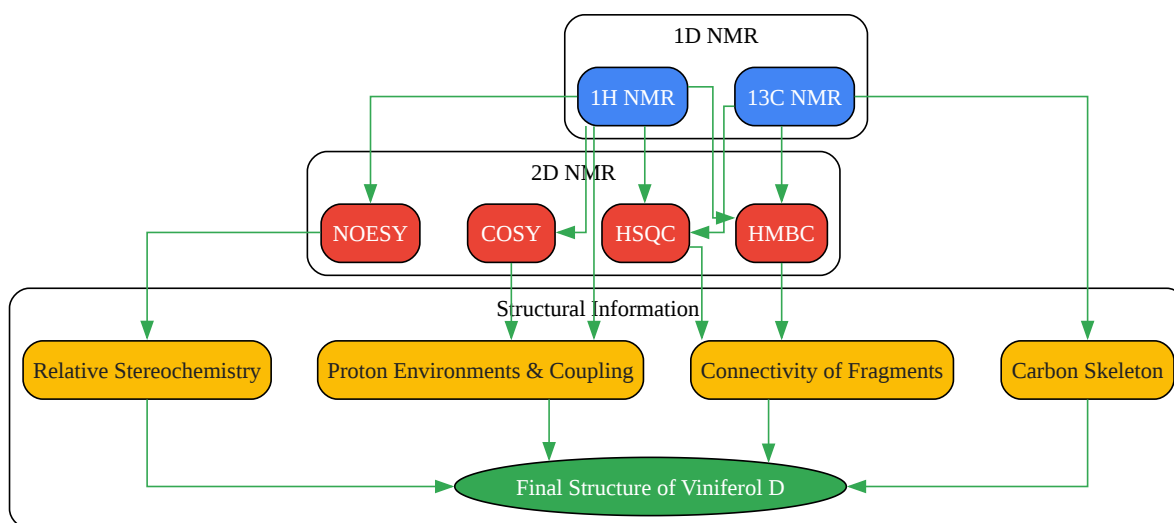
- Approximately 5-10 mg of isolated **Viniferol D** is dissolved in 0.5 mL of acetone-d₆.
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- Temperature: 300 K
- ¹H NMR:
 - Spectrometer Frequency: 400 or 600 MHz
 - Pulse Program: Standard single-pulse experiment (zg30)
 - Spectral Width: ~12-16 ppm
 - Number of Scans: 16-64
- ¹³C NMR:

- Spectrometer Frequency: 100 or 151 MHz
- Pulse Program: Standard proton-decoupled experiment (zgpg30)
- Spectral Width: ~200-220 ppm
- Number of Scans: 1024-4096
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C nuclei, which is crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

The following diagram illustrates the logic of using different NMR experiments for the structural elucidation of **Viniferol D**.



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NMR-based structural elucidation workflow.

By comparing the acquired NMR data with the reported values for **Viniferol D** and its isomers, researchers can confidently confirm the structure of their isolated compound. The differences in chemical shifts and coupling constants, particularly in the aliphatic and methine regions, are critical for distinguishing between stereoisomers.

- To cite this document: BenchChem. [Confirming the Structure of Isolated Viniferol D using NMR Spectroscopy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15592546#confirming-the-structure-of-isolated-viniferol-d-using-nmr-spectroscopy\]](https://www.benchchem.com/product/b15592546#confirming-the-structure-of-isolated-viniferol-d-using-nmr-spectroscopy)

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com